molecular formula C19H23NO3 B5981002 [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate

[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate

Cat. No.: B5981002
M. Wt: 313.4 g/mol
InChI Key: XQVNGVNAYPMOCS-UHFFFAOYSA-N
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Description

[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenyl ring substituted with two isopropyl groups and a carbamate group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate typically involves the reaction of 2,6-di(propan-2-yl)phenol with phenyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

2,6-di(propan-2-yl)phenol+phenyl isocyanate[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate\text{2,6-di(propan-2-yl)phenol} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2,6-di(propan-2-yl)phenol+phenyl isocyanate→[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and analgesic properties. Research is ongoing to determine its efficacy and safety in clinical settings.

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as reducing inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate apart from similar compounds is its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its dual role as a chemical building block and a potential therapeutic agent highlights its versatility and importance in scientific research.

Properties

IUPAC Name

[2,6-di(propan-2-yl)phenyl] N-hydroxy-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)16-11-8-12-17(14(3)4)18(16)23-19(21)20(22)15-9-6-5-7-10-15/h5-14,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVNGVNAYPMOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)N(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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